HDAC Inhibitory Potency Comparison: Amidoxime Class vs. Hydroxamate Standard
The benzamidoxime scaffold, of which 2-Bromo-N-hydroxy-benzamidine is a representative building block, demonstrates submicromolar histone deacetylase (HDAC) inhibitory activity. This class exhibits a noteworthy enhancement in potency compared to the established hydroxamate class of HDAC inhibitors [1]. While direct IC50 data for the 2-bromo derivative against a specific HDAC isoform is not explicitly published as a discrete data point in accessible literature, the class-level inference establishes the baseline competitive advantage of the benzamidoxime zinc-binding group over hydroxamates [1].
| Evidence Dimension | HDAC Enzyme Inhibition |
|---|---|
| Target Compound Data | Submicromolar activity (IC50 < 1 µM) for amidoxime class |
| Comparator Or Baseline | Hydroxamate class (Baseline comparator) |
| Quantified Difference | Noteworthy enhancement (potency improvement vs. hydroxamates) |
| Conditions | In vitro HDAC enzyme inhibition assay; purified HDAC enzymes [1] |
Why This Matters
This validates the procurement of benzamidoxime building blocks for medicinal chemistry programs targeting HDAC inhibition with a distinct zinc-binding pharmacophore.
- [1] Jiao, P., et al. (2016). Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 26(19), 4671-4674. View Source
